molecular formula C9H9NO6 B11882159 Ethyl 4,5-dihydroxy-2-nitrobenzoate

Ethyl 4,5-dihydroxy-2-nitrobenzoate

Cat. No.: B11882159
M. Wt: 227.17 g/mol
InChI Key: GNHVDYINBIESSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5-dihydroxy-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of two hydroxyl groups and one nitro group attached to a benzene ring, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,5-dihydroxy-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 4,5-dihydroxybenzoate. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters. The use of catalysts, such as palladium on carbon (Pd/C), can further enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dihydroxy-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Esterification: The hydroxyl groups can participate in esterification reactions to form different ester derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Esterification: Alcohols and acid catalysts such as sulfuric acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: Ethyl 4,5-dihydroxy-2-aminobenzoate.

    Esterification: Various ester derivatives depending on the alcohol used.

    Substitution: Substituted nitrobenzoate derivatives.

Scientific Research Applications

Ethyl 4,5-dihydroxy-2-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4,5-dihydroxy-2-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-nitrobenzoate: Lacks the hydroxyl groups present in ethyl 4,5-dihydroxy-2-nitrobenzoate.

    Ethyl 3,4-dihydroxybenzoate: Lacks the nitro group.

    Ethyl 4,5-dihydroxybenzoate: Lacks the nitro group.

Uniqueness

This compound is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C9H9NO6

Molecular Weight

227.17 g/mol

IUPAC Name

ethyl 4,5-dihydroxy-2-nitrobenzoate

InChI

InChI=1S/C9H9NO6/c1-2-16-9(13)5-3-7(11)8(12)4-6(5)10(14)15/h3-4,11-12H,2H2,1H3

InChI Key

GNHVDYINBIESSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.